(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid
Description
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid (CAS: 909709-43-9) is a chiral β-phenylalanine derivative characterized by a propanoic acid backbone, an amino group at the β-position, and a 3,4-dichlorophenyl substituent. Its IUPAC name is (3S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid, with the S-configuration critical for stereospecific interactions in biological systems . This compound serves as a key intermediate in pharmaceutical synthesis, medicinal chemistry, and biotechnology, particularly in developing ligands for amino acid transporters or enzyme inhibitors .
Properties
IUPAC Name |
(3S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJWNKAQMZQVBW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Halogenation Patterns
The position and number of halogens on the phenyl ring significantly influence physicochemical properties and biological activity. Key analogs include:
- Impact of Chlorine Position : The 3,4-dichloro substitution in the target compound enhances π-π stacking and van der Waals interactions compared to 2,4-dichloro analogs, which may hinder binding due to steric clashes .
- Hydrochloride Salts: Derivatives like (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride (CAS: 2097958-05-7) exhibit improved solubility in polar solvents (e.g., DMSO) but reduced cell permeability compared to the free acid .
Backbone Modifications
Carbon chain length and functional group variations alter pharmacological profiles:
- The β-amino acid structure of the target compound confers resistance to proteolytic degradation compared to α-amino acids like L-Dopa .
Stereochemical Considerations
The S-enantiomer of the target compound shows distinct biological activity versus its R-counterpart. For example:
Biological Activity
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, a chiral compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.
- Molecular Formula : C9H10Cl2N
- Molecular Weight : Approximately 234.08 g/mol
- Structure : Contains an amino group, a carboxylic acid group, and a dichlorophenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in amino acid metabolism and protein synthesis. The compound's chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing various biochemical pathways and physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against multidrug-resistant bacterial and fungal pathogens. The presence of the dichlorophenyl moiety enhances its interaction with microbial targets .
- Antichlamydial Activity : The compound has been evaluated for its effectiveness against Chlamydia species, showing potential as a selective agent for treating infections caused by this pathogen .
- Anticancer Potential : Recent studies suggest that compounds structurally related to this compound may influence cancer cell proliferation through modulation of amino acid transporters like LAT1 (SLC7A5) .
Case Studies
-
Antimicrobial Studies :
- Research conducted on derivatives of this compound demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Chlamydial Infections :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric methods or chiral resolution. For example, the Boc-protected derivative (e.g., Boc-L-3,4-Dichlorophenylalanine) is synthesized via enantioselective Strecker or Mannich reactions, followed by deprotection . Key factors include:
- Chiral Catalysts : Use of L-proline or transition-metal catalysts to enforce stereochemistry.
- Protection/Deprotection : Boc (tert-butoxycarbonyl) groups protect the amino group during coupling reactions, minimizing racemization .
- Purification : Chiral HPLC or recrystallization ensures enantiomeric purity (>98%) .
- Data Table : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Asymmetric Catalysis | 75-85 | >99 ee | |
| Chiral Resolution | 60-70 | 98 |
Q. What analytical techniques are most effective for characterizing the stereochemical integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry; 2D NOESY or COSY detects stereochemical orientation (e.g., coupling constants for α-proton) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, with mobile phases of hexane/isopropanol .
- Mass Spectrometry (HRMS) : Validates molecular weight (C9H9Cl2NO2, MW 234.08) and isotopic patterns .
Advanced Research Questions
Q. How does the 3,4-dichlorophenyl substituent influence the compound’s interactions with biological targets compared to other halogenated analogs?
- Methodological Answer : The 3,4-dichloro substitution enhances lipophilicity (logP ~2.3) and π-π stacking with aromatic residues in enzyme active sites. Comparative studies with mono-chloro or fluoro analogs show:
- Binding Affinity : 3,4-dichloro derivatives exhibit 5-10x higher inhibition constants (Ki) for GABA transaminase than 4-chloro analogs due to increased van der Waals interactions .
- Metabolic Stability : Dichlorination reduces oxidative metabolism in cytochrome P450 assays compared to non-halogenated phenylalanine .
- Data Table : Biological Activity Comparison
| Analog | Target | Ki (nM) | logP |
|---|---|---|---|
| 3,4-Dichloro (S-isomer) | GABA Transaminase | 12 | 2.3 |
| 4-Chloro (S-isomer) | GABA Transaminase | 110 | 1.8 |
Q. What computational strategies are optimal for modeling the conformational flexibility of this compound in enzyme binding studies?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the compound’s flexibility in aqueous (explicit solvent) and protein-bound states (e.g., using GROMACS). The dichlorophenyl ring shows restricted rotation (energy barrier ~3 kcal/mol) due to steric hindrance .
- Docking Studies (AutoDock Vina) : Use the SMILES string (C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl) to generate 3D conformers. The lowest-energy pose aligns with X-ray crystallography data of phenylalanine analogs in enzyme pockets .
- QM/MM : Hybrid quantum mechanics/molecular mechanics predicts protonation states of the amino/carboxyl groups at physiological pH (pKa ~9.2 and ~2.1, respectively) .
Key Notes for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
